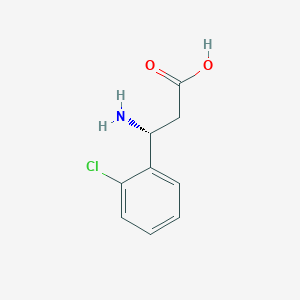

(r)-3-Amino-3-(2-chlorophenyl)propanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3R)-3-amino-3-(2-chlorophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO2/c10-7-4-2-1-3-6(7)8(11)5-9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXXFYRJVRISCCP-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(CC(=O)O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)[C@@H](CC(=O)O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to (R)-3-Amino-3-(2-chlorophenyl)propanoic Acid

Abstract

(R)-3-Amino-3-(2-chlorophenyl)propanoic acid is a non-proteinogenic β-amino acid derivative that has garnered significant interest within the pharmaceutical and medicinal chemistry sectors. Its distinct structural architecture, characterized by a chiral center and a halogenated aromatic ring, renders it a valuable building block for the synthesis of complex bioactive molecules and therapeutic agents.[1] This guide provides a comprehensive overview of the fundamental chemical properties, synthesis, and analytical characterization of this compound. It is intended to serve as a technical resource for researchers, scientists, and drug development professionals, offering field-proven insights and detailed methodologies to support and advance ongoing research and development efforts.

Introduction: The Significance of β-Amino Acids in Drug Discovery

While α-amino acids are the fundamental constituents of proteins, β-amino acids, where the amino group is attached to the beta-carbon, represent a class of unnatural amino acids with profound implications for drug design.[2] The incorporation of β-amino acids into peptide backbones can induce stable secondary structures and confer remarkable resistance to proteolytic degradation, a critical attribute for enhancing the metabolic stability and oral bioavailability of peptide-based therapeutics.[3][4][5]

This compound, in particular, serves as a crucial chiral building block. The presence of the 2-chlorophenyl group can significantly influence the compound's interaction with biological targets, making it a desirable precursor for novel therapeutics, especially in the realm of neurological disorders and as a modulator of neurotransmitter systems.[1][6][7] Its applications also extend to the development of agrochemicals, such as plant growth regulators.[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is paramount for its effective application in synthesis and formulation.

dot

Caption: Chemical Structure of this compound.

Table 1: Core Physicochemical and Computed Properties

| Property | Value | Source |

| Molecular Formula | C9H10ClNO2 | PubChem[8] |

| Molecular Weight | 199.63 g/mol | PubChem[8] |

| IUPAC Name | (3R)-3-amino-3-(2-chlorophenyl)propanoic acid | PubChem[8] |

| CAS Number | 740794-79-0 | Chem-Impex[1] |

| Appearance | White powder | Chem-Impex[1] |

| Melting Point | 223 °C (decomposes) | Chem-Impex[1] |

| Optical Rotation | [α]25/D = 25 ± 1° (c=1 in 0.5N NaOH) | Chem-Impex[1] |

| XLogP3 (Computed) | -1.3 | PubChem[8] |

| Hydrogen Bond Donor Count | 2 | PubChem[8] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[8] |

| Rotatable Bond Count | 3 | PubChem[8] |

| Exact Mass | 199.0400063 Da | PubChem[8] |

| Polar Surface Area | 63.3 Ų | PubChem[8] |

Note: Computed properties are algorithmically generated and should be used as estimates.

Synthesis and Purification

The stereoselective synthesis of β-amino acids is a challenging yet critical aspect of their utilization. A common and effective method for the preparation of racemic 3-amino-3-arylpropanoic acids involves a variation of the Rodionov reaction.

General Synthesis Workflow

The synthesis of 3-amino-3-(substituted-phenyl)propanoic acids can be achieved through a one-pot reaction of an aromatic aldehyde, malonic acid, and ammonium acetate in a suitable solvent, typically ethanol. This is followed by purification to isolate the desired product.

dot

Caption: General workflow for the synthesis of racemic 3-amino-3-arylpropanoic acids.

Exemplary Laboratory Protocol (for Racemic Mixture)

This protocol is adapted from a general procedure for the synthesis of related β-amino acids.[9]

Materials:

-

2-Chlorobenzaldehyde

-

Malonic Acid

-

Ammonium Acetate

-

Ethanol (absolute)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 2-chlorobenzaldehyde, malonic acid (1.05 equivalents), and ammonium acetate (1.3 equivalents) in absolute ethanol.

-

Reflux: Heat the suspension to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically heated for 6-8 hours.

-

Isolation: Allow the reaction mixture to cool to room temperature. A white precipitate will form.

-

Purification: Filter the white precipitate and wash thoroughly with cold ethanol to remove unreacted starting materials and byproducts.

-

Drying: Dry the resulting solid under reduced pressure to yield the crude racemic 3-amino-3-(2-chlorophenyl)propanoic acid.

Causality and Insights:

-

Why Ammonium Acetate? Ammonium acetate serves as both a catalyst and the source of the amine group in this one-pot synthesis.

-

Why Ethanol? Ethanol is an effective solvent for the reactants and allows for a suitable reflux temperature. Its polarity also facilitates the precipitation of the product upon cooling.

-

Chiral Resolution: The described protocol yields a racemic mixture. To obtain the pure (R)-enantiomer, a subsequent chiral resolution step is necessary. This is often accomplished through diastereomeric salt formation with a chiral resolving agent or through enzymatic kinetic resolution. Alternatively, enantioselective synthesis routes can be employed.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemistry of the synthesized compound.

Spectroscopic Analysis

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups. Expected characteristic peaks include a broad O-H stretch from the carboxylic acid, N-H stretches from the amino group, a C=O stretch from the carboxylic acid, and C-Cl and aromatic C-H stretches.[10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the proton environment. The spectrum would show characteristic signals for the aromatic protons, the methine proton at the chiral center, and the diastereotopic methylene protons of the propanoic acid backbone.

-

¹³C NMR: Confirms the carbon framework of the molecule, showing distinct signals for the carboxylic carbon, aromatic carbons (including the carbon bearing the chlorine), and the aliphatic carbons.

-

-

Mass Spectrometry (MS): Used to determine the molecular weight and fragmentation pattern of the compound. The exact mass should correspond to the calculated value for C9H10ClNO2.[10]

Chiral Purity Analysis

Ensuring the enantiomeric excess (e.e.) of the (R)-enantiomer is critical for its use in pharmaceutical applications.

dotdot graph Analytical_Workflow { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

Sample [label="Synthesized Sample\n((R)-3-Amino-3-(2-chlorophenyl)\npropanoic acid)", shape=cylinder, fillcolor="#EA4335", fontcolor="#FFFFFF"]; HPLC [label="Chiral HPLC Analysis"]; CE [label="Capillary Electrophoresis\n(Alternative Method)"]; Data [label="Data Analysis:\n- Retention Times\n- Peak Integration"]; Result [label="Determination of\nEnantiomeric Excess (e.e.)", shape=cylinder, fillcolor="#34A853", fontcolor="#FFFFFF"];

Sample -> HPLC; Sample -> CE [style=dashed]; HPLC -> Data; CE -> Data; Data -> Result; }

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. biosynth.com [biosynth.com]

- 3. Selected β2-, β3- and β2,3-Amino Acid Heterocyclic Derivatives and Their Biological Perspective | MDPI [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Beta2-Amino Acids: Synthesis Approaches & Compounds - ChiroBlock Chiroblock GmbH [chiroblock.com]

- 6. 3-Amino-3-(2-chlorophenyl)propanoic acid [myskinrecipes.com]

- 7. chemimpex.com [chemimpex.com]

- 8. This compound | C9H10ClNO2 | CID 737973 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. application.wiley-vch.de [application.wiley-vch.de]

- 10. 3-Amino-3-(2-chlorophenyl)propanoic acid | C9H10ClNO2 | CID 239929 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Data of (R)-3-Amino-3-(2-chlorophenyl)propanoic Acid: A Technical Guide

This technical guide provides a detailed overview of the spectroscopic data for (R)-3-Amino-3-(2-chlorophenyl)propanoic acid, a chiral non-proteinogenic β-amino acid. As a valuable building block in medicinal chemistry, particularly for the synthesis of bioactive molecules and peptidomimetics, a thorough understanding of its spectroscopic properties is essential for its unambiguous identification, purity assessment, and structural elucidation.[1] This document is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of the analytical characterization of this compound.

Molecular Structure and Key Features

This compound possesses a stereocenter at the C3 carbon, an aromatic ring with a chlorine substituent at the ortho position, a primary amine, and a carboxylic acid. These features give rise to a unique spectroscopic fingerprint.

edge [color="#202124"]; C1 -- C2; C1 -- C3; C2 -- C4; C3 -- C5; C4 -- C6; C5 -- C7; C6 -- C8; C7 -- C8; C1 -- C9; C2 -- N; C4 -- Cl; C9 -- O1; C9 -- O2;

// Adding implicit hydrogens for clarity node [shape=none, fontcolor="#5F6368"]; H1 [label="H", pos="0.3,0.4!"]; H2 [label="H", pos="-1.1,-3.9!"]; H3 [label="H", pos="1.1,-3.9!"]; H4 [label="H", pos="0,-5!"]; H5 [label="H", pos="2.9,-2.1!"]; H6 [label="H", pos="3.5,2.6!"]; H7 [label="H", pos="-3.2,0.8!"]; H8 [label="H", pos="-3.5,-0.5!"]; H9 [label="H", pos="1.1,0.4!"]; H10 [label="H", pos="1.7,-0.1!"]; }

Caption: Molecular structure of this compound.Mass Spectrometry (MS)

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound. For this compound, electrospray ionization (ESI) is a suitable method, capable of producing protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecular ions.

Experimentally Determined Mass Spectrometry Data

Tandem mass spectrometry (MS/MS) data for the racemic mixture of 3-amino-3-(2-chlorophenyl)propanoic acid is available and provides valuable structural information through fragmentation patterns.[2]

| Parameter | Positive Ion Mode ([M+H]⁺) | Negative Ion Mode ([M-H]⁻) |

| Precursor m/z | 200.0473 | 198.0327 |

| Major Fragment Ions (m/z) | 182.9, 140, 141 | 137, 154.1 |

| Source | NIST Mass Spectrometry Data Center[2] | NIST Mass Spectrometry Data Center[2] |

Interpretation of Fragmentation:

-

Positive Mode: The loss of water (H₂O) from the carboxylic acid group can explain the fragment at m/z 182.9. The ions at m/z 140 and 141 likely correspond to the chlorophenyl-containing fragment after cleavage of the C2-C3 bond.

-

Negative Mode: The fragment at m/z 154.1 could arise from the loss of carbon dioxide (CO₂) from the carboxylate anion. The ion at m/z 137 may represent the chlorophenyl-containing fragment.

Experimental Protocol for Mass Spectrometry

This protocol describes a general method for the analysis of this compound using LC-MS with an ESI source.

Instrumentation:

-

High-Performance Liquid Chromatograph (HPLC) coupled to a mass spectrometer.

-

Mass Analyzer: Quadrupole Time-of-Flight (Q-TOF) or Orbitrap for high-resolution mass analysis.

-

Ion Source: Electrospray Ionization (ESI).

Procedure:

-

Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent mixture, such as 50:50 water/acetonitrile with 0.1% formic acid for positive ion mode or 0.1% ammonium hydroxide for negative ion mode.

-

Chromatographic Separation (Optional but Recommended):

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then re-equilibrate.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 2 µL.

-

-

Mass Spectrometer Settings (ESI):

-

Ionization Mode: Positive and Negative.

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 120 °C.

-

Desolvation Temperature: 350 °C.

-

Gas Flow (Nitrogen): Desolvation gas at 600 L/hr, Cone gas at 50 L/hr.

-

Acquisition Range: m/z 50-500.

-

For MS/MS, select the precursor ions (m/z 200.05 and 198.03) and apply a collision energy of 10-30 eV to induce fragmentation.

-

Trustworthiness of the Protocol: This protocol ensures the generation of reproducible and accurate mass data by employing standard HPLC for sample introduction, which cleans up the sample and reduces ion suppression. The use of high-resolution mass analyzers allows for accurate mass measurements, confirming the elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methine proton at the stereocenter, and the methylene protons. The zwitterionic nature of the amino acid in neutral aqueous or methanolic solutions can lead to broad signals for the amine and carboxylic acid protons. Using a solvent like DMSO-d₆ or adding D₂O can help in identifying these exchangeable protons.

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Justification |

| Aromatic (4H) | 7.2 - 7.6 | Multiplet (m) | The protons on the chlorinated benzene ring will appear in the aromatic region, with complex splitting due to their differing electronic environments. | |

| CH-N (1H) | ~ 4.5 | Triplet (t) or Doublet of Doublets (dd) | ~ 6-8 | This proton is at the chiral center (C3) and is coupled to the two diastereotopic protons of the adjacent methylene group. |

| CH₂-COOH (2H) | ~ 2.8 - 3.0 | Doublet of Doublets (dd) | ~ 6-8 (vicinal), ~16 (geminal) | These two protons are diastereotopic due to the adjacent stereocenter and will appear as a complex multiplet, often an ABX system with the C3 proton. |

| NH₂ (2H) | Broad singlet (br s) | The chemical shift is highly dependent on solvent, concentration, and temperature. Signal will exchange with D₂O. | ||

| COOH (1H) | Broad singlet (br s) | The carboxylic acid proton is also exchangeable and its signal is often very broad. Signal will exchange with D₂O. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule.

| Carbon | Predicted Chemical Shift (δ, ppm) | Justification |

| C=O (Carboxylic Acid) | ~ 172 - 175 | Carboxylic acid carbons are characteristically found in this downfield region. |

| Aromatic C-Cl | ~ 132 - 135 | The carbon directly attached to the chlorine atom is deshielded. |

| Aromatic C-CH | ~ 138 - 142 | The quaternary aromatic carbon attached to the propanoic acid chain. |

| Aromatic CH (4C) | ~ 127 - 130 | The protonated aromatic carbons will appear in this region. |

| CH-N (C3) | ~ 50 - 55 | The carbon of the stereocenter, attached to the nitrogen atom. |

| CH₂ (C2) | ~ 40 - 45 | The methylene carbon adjacent to the carboxylic acid group. |

Experimental Protocol for NMR Spectroscopy

Instrumentation:

-

NMR Spectrometer: 400 MHz or higher field strength for better resolution.

-

Probe: Standard 5 mm broadband probe.

Procedure:

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). DMSO-d₆ is often a good choice as it solubilizes the amino acid and allows for the observation of both NH and OH protons.

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse ¹H spectrum.

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

To confirm exchangeable protons, add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The NH₂ and COOH signals should disappear or significantly decrease in intensity.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

A larger number of scans will be required (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

-

2D NMR (Optional but Recommended for full assignment):

-

Acquire a COSY (Correlation Spectroscopy) spectrum to establish ¹H-¹H coupling networks.

-

Acquire an HSQC (Heteronuclear Single Quantum Coherence) spectrum to correlate directly bonded ¹H and ¹³C atoms.

-

Acquire an HMBC (Heteronuclear Multiple Bond Correlation) spectrum to identify long-range ¹H-¹³C correlations, which is crucial for assigning quaternary carbons.

-

edge [color="#4285F4"]; A -> B; B -> C [style=dashed]; B -> D; D -> E [style=dashed]; C -> F; E -> F; D -> F; }

Caption: A typical workflow for NMR analysis.Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations (stretching and bending).

Predicted IR Spectrum

The IR spectrum of this compound will be dominated by absorptions from the carboxylic acid and amino groups.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Functional Group |

| O-H Stretch | 3300 - 2500 | Broad | Carboxylic Acid |

| N-H Stretch | 3400 - 3200 | Medium, Broad | Primary Amine |

| C-H Stretch (Aromatic) | 3100 - 3000 | Medium | Aromatic Ring |

| C-H Stretch (Aliphatic) | 3000 - 2850 | Medium | CH, CH₂ |

| C=O Stretch | 1725 - 1700 | Strong | Carboxylic Acid |

| N-H Bend | 1650 - 1580 | Medium | Primary Amine |

| C=C Stretch (Aromatic) | 1600 - 1450 | Medium | Aromatic Ring |

| C-O Stretch | 1320 - 1210 | Strong | Carboxylic Acid |

| C-N Stretch | 1250 - 1020 | Medium | Amine |

| C-Cl Stretch | 800 - 600 | Strong | Chloro-aromatic |

Causality in IR Absorptions: The broadness of the O-H stretch is a hallmark of the hydrogen-bonded carboxylic acid dimer in the solid state. The N-H stretching of the amino group may be superimposed on this broad O-H band. The strong carbonyl (C=O) absorption is one of the most characteristic peaks in the spectrum.

Experimental Protocol for IR Spectroscopy

Instrumentation:

-

Fourier Transform Infrared (FTIR) Spectrometer.

-

Accessory: Attenuated Total Reflectance (ATR) crystal or KBr press.

Procedure (using ATR):

-

Background Scan: Ensure the ATR crystal is clean. Record a background spectrum of the empty ATR stage. This will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply Pressure: Use the pressure arm to ensure good contact between the sample and the crystal.

-

Acquisition: Acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹. The typical range is 4000-400 cm⁻¹.

-

Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after the measurement.

Trustworthiness of the Protocol: ATR-FTIR is a rapid, reliable, and widely used technique that requires minimal sample preparation. It provides high-quality spectra of solid samples, making it ideal for the routine analysis of compounds like this compound.

Conclusion

This technical guide provides a comprehensive spectroscopic overview of this compound. While experimental NMR and IR data are not widely published, the predicted spectra, based on sound chemical principles and data from analogous structures, offer a reliable basis for the characterization of this important molecule. The provided mass spectrometry data and detailed experimental protocols offer a robust framework for researchers to acquire and interpret their own high-quality data, ensuring the confident identification and use of this compound in their research and development endeavors.

References

-

PubChem. 3-Amino-3-(2-chlorophenyl)propanoic acid. National Center for Biotechnology Information. [Link]

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

Sources

(r)-3-Amino-3-(2-chlorophenyl)propanoic acid stereochemistry and absolute configuration

An In-depth Technical Guide to the Stereochemistry and Absolute Configuration of (R)-3-Amino-3-(2-chlorophenyl)propanoic acid

Authored by: A Senior Application Scientist

Introduction

This compound is a non-proteinogenic β-amino acid of significant interest within the pharmaceutical and medicinal chemistry sectors. Its rigid structure, conferred by the ortho-substituted chlorophenyl group, and its defined stereochemistry make it a valuable chiral building block for the synthesis of complex molecular architectures. This compound serves as a crucial intermediate in the development of various bioactive molecules, particularly those targeting neurological disorders where stereospecific interactions with biological targets are paramount for efficacy and safety.[1] The Fmoc-protected variant, Fmoc-(R)-3-amino-3-(2-chlorophenyl)propionic acid, is also widely used in solid-phase peptide synthesis to create novel peptides and peptidomimetics for drug discovery.[2]

A thorough understanding of the stereochemistry and absolute configuration of this molecule is not merely an academic exercise; it is a fundamental requirement for rational drug design, ensuring the synthesis of the desired, biologically active enantiomer. This guide provides an in-depth exploration of the stereochemical features of this compound, the principles governing its absolute configuration, and the analytical methodologies employed for its verification.

Core Concept: Chirality and the Significance of the C3 Stereocenter

The key to the stereochemical identity of 3-Amino-3-(2-chlorophenyl)propanoic acid lies in its single stereocenter, the carbon atom at the C3 position. A stereocenter is a carbon atom bonded to four different substituents. In this molecule, the C3 carbon is attached to:

-

A hydrogen atom (-H)

-

An amino group (-NH₂)

-

A 2-chlorophenyl group (-C₆H₄Cl)

-

A carboxymethyl group (-CH₂COOH)

This arrangement results in the existence of two non-superimposable mirror images, known as enantiomers: this compound and (S)-3-Amino-3-(2-chlorophenyl)propanoic acid. Enantiomers share identical physical properties such as melting point and solubility in achiral solvents, but they differ in their interaction with plane-polarized light (optical activity) and their binding affinity to other chiral molecules, such as biological receptors and enzymes. This latter property is the reason why one enantiomer of a drug is often significantly more potent or has a different pharmacological profile than its mirror image.

Determining Absolute Configuration: The Cahn-Ingold-Prelog (CIP) Priority Rules

The absolute configuration, or the precise three-dimensional arrangement of atoms at a stereocenter, is unequivocally assigned using the Cahn-Ingold-Prelog (CIP) priority rules.[3] This systematic process allows for the assignment of the descriptor 'R' (from the Latin rectus, for right) or 'S' (from the Latin sinister, for left) to a stereocenter.[4]

Step-by-Step CIP Assignment for this compound

The assignment of the (R) configuration follows a logical, rule-based workflow:

-

Identify the Stereocenter and Substituents: The stereocenter is the C3 carbon. The four attached groups are the amino, 2-chlorophenyl, carboxymethyl, and hydrogen groups.

-

Assign Priorities: Priority is assigned based on the atomic number (Z) of the atoms directly bonded to the stereocenter. Higher atomic numbers receive higher priority.[5][6]

-

Priority 1: The amino group (-NH₂) . The nitrogen atom (Z=7) has a higher atomic number than the carbon atoms of the other two groups and the hydrogen atom.

-

Priority 2: The 2-chlorophenyl group (-C₆H₄Cl) . We encounter a tie between the 2-chlorophenyl and carboxymethyl groups, as both are attached via a carbon atom (Z=6). To break the tie, we examine the atoms attached to these carbons.[3][7] The carbon of the phenyl ring is bonded to another carbon, a hydrogen, and is part of an aromatic system that includes a carbon bonded to chlorine (Z=17). The carbon of the carboxymethyl group (-CH₂COOH) is bonded to two hydrogens and one carbon. The presence of the chlorine atom on the phenyl ring gives this group higher priority.

-

Priority 3: The carboxymethyl group (-CH₂COOH) . This group takes precedence over the hydrogen atom.

-

Priority 4: The hydrogen atom (-H) . With the lowest atomic number (Z=1), it is assigned the lowest priority.

-

-

Orient the Molecule: The molecule is oriented in three-dimensional space so that the lowest-priority substituent (the hydrogen atom) points away from the viewer, as if it is behind the plane of the viewing surface.

-

Trace the Path: With the molecule correctly oriented, a path is traced from the highest priority group (1) to the second-highest (2), and then to the third-highest (3). For this compound, this path follows a clockwise direction. This clockwise trace definitively assigns the stereocenter as (R) .[8]

Visualization of CIP Priority Assignment

Caption: Logical workflow for assigning R/S configuration using CIP rules.

Experimental Protocols and Analytical Confirmation

While the CIP rules provide a theoretical assignment, experimental verification is crucial for confirming the absolute configuration and enantiomeric purity of a synthesized batch.

Chiral Resolution: Isolating the (R)-Enantiomer

The synthesis of 3-Amino-3-(2-chlorophenyl)propanoic acid often results in a racemic mixture (a 1:1 mixture of the R and S enantiomers). Chiral resolution is the process of separating these enantiomers. A common and robust method involves the formation of diastereomeric salts.

Protocol: Diastereomeric Salt Resolution

This protocol is a self-validating system, as the distinct physical properties of the resulting diastereomers (e.g., solubility) allow for their separation.

-

Racemate Preparation: A solution of racemic 3-Amino-3-(2-chlorophenyl)propanoic acid is prepared in a suitable solvent, such as methanol or ethanol.

-

Selection of Resolving Agent: A chiral resolving agent, typically a chiral acid or base, is chosen. For resolving a racemic amino acid, a chiral acid like (+)-tartaric acid or (-)-mandelic acid is effective. Let's assume the use of (+)-tartaric acid.

-

Salt Formation: A stoichiometric amount of the chiral resolving agent is added to the solution of the racemate. This reaction forms two diastereomeric salts:

-

[(R)-amino acid]•[(+)-tartaric acid]

-

[(S)-amino acid]•[(+)-tartaric acid]

-

Causality: Diastereomers have different physical properties. The key to the separation is the differential solubility of these two salts in the chosen solvent system.

-

-

Fractional Crystallization: The solution is slowly cooled or partially evaporated. The less soluble diastereomeric salt will crystallize out of the solution first. This process may be repeated to improve purity.

-

Isolation and Liberation: The crystallized salt is isolated by filtration. The purified diastereomer is then treated with a base (e.g., NaOH) to neutralize the tartaric acid and liberate the free (R)-amino acid, which can then be isolated. The other enantiomer can be recovered from the mother liquor.

-

Purity Analysis: The enantiomeric excess (e.e.) of the isolated (R)-enantiomer is determined using chiral HPLC.

Analytical Techniques for Stereochemical Characterization

Several advanced analytical techniques are employed to confirm the absolute configuration and enantiomeric purity.

-

X-ray Crystallography: This is considered the gold standard for determining absolute configuration.[4] It provides an unambiguous 3D structure of the molecule in its crystalline form. However, it is contingent upon the ability to grow a high-quality single crystal of the compound or a suitable derivative.

-

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the workhorse technique for determining the enantiomeric purity of a sample. It utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, causing them to elute from the column at different times (different retention times). By comparing the retention time of the sample to that of a certified reference standard of the (R)-enantiomer, its identity can be confirmed.

-

Optical Rotation: Enantiomers rotate plane-polarized light by equal amounts but in opposite directions. The (R)-enantiomer will have a specific rotation value (e.g., [α]D = +X° or -X°). While this confirms the sample is enantiomerically enriched, it does not directly prove the 'R' configuration without comparison to a known standard, as the R/S designation and the sign of optical rotation (+/-) are not directly correlated.[8] For instance, a related compound, the R(+) enantiomer of 3-(p-chlorophenyl)-4-aminobutanoic acid, was found to be significantly more pharmacologically active.[9][10]

Experimental Workflow Diagram

Caption: Workflow for the separation and analytical confirmation of the (R)-enantiomer.

Data Summary

The following table summarizes key identifiers and properties for this compound.

| Property | Value | Source |

| IUPAC Name | (3R)-3-amino-3-(2-chlorophenyl)propanoic acid | [11] |

| Molecular Formula | C₉H₁₀ClNO₂ | [11][12] |

| Molecular Weight | 199.63 g/mol | [11][12] |

| CAS Number | 740794-79-0 | [11] |

| InChIKey | NXXFYRJVRISCCP-MRVPVSSYSA-N | [11] |

Conclusion

The stereochemistry of this compound is defined by the C3 stereocenter, and its absolute configuration is rigorously assigned as 'R' based on the Cahn-Ingold-Prelog priority rules. The clockwise arrangement of the amino, 2-chlorophenyl, and carboxymethyl groups, when the lowest-priority hydrogen atom is oriented away from the viewer, confirms this designation. For drug development professionals and researchers, the ability to synthesize, isolate, and analytically confirm the desired (R)-enantiomer is of paramount importance. Methodologies such as chiral resolution followed by definitive analytical techniques like X-ray crystallography and chiral HPLC are essential components of the development pipeline, ensuring the production of stereochemically pure active pharmaceutical ingredients. This meticulous control over molecular architecture is fundamental to harnessing the full therapeutic potential of this valuable chiral building block.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Cahn–Ingold–Prelog priority rules - Wikipedia [en.wikipedia.org]

- 4. Absolute configuration - Wikipedia [en.wikipedia.org]

- 5. vanderbilt.edu [vanderbilt.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. elearning.uniroma1.it [elearning.uniroma1.it]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. 3-(p-Chlorophenyl)-4-aminobutanoic acid--resolution into enantiomers and pharmacological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. merckmillipore.com [merckmillipore.com]

- 11. This compound | C9H10ClNO2 | CID 737973 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 3-Amino-3-(2-chlorophenyl)propanoic acid | C9H10ClNO2 | CID 239929 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Significance of (R)-3-Amino-3-(2-chlorophenyl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of (R)-3-Amino-3-(2-chlorophenyl)propanoic acid, a synthetic amino acid analog. While direct and extensive biological activity data for this specific molecule remains limited in publicly accessible literature, its significance is firmly established through its pivotal role as a molecular scaffold and synthetic precursor for a range of neurologically active compounds. This document will delve into its chemical identity, its primary application in the synthesis of bioactive molecules—particularly those targeting the central nervous system (CNS)—and the biological activities of its derivatives. Furthermore, this guide will present hypothetical, yet methodologically sound, experimental protocols for the direct evaluation of its biological activity, based on established assays for structurally related compounds.

Compound Profile: Structure and Chemical Properties

This compound is a chiral, non-proteinogenic β-amino acid. Its structure is characterized by a propanoic acid backbone with an amino group at the third carbon (the β-carbon) and a 2-chlorophenyl substituent also attached to the β-carbon. The "(R)" designation specifies the stereochemistry at the chiral center.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀ClNO₂ | [1] |

| Molecular Weight | 199.63 g/mol | [1] |

| CAS Number | 740794-79-0 | [1] |

| IUPAC Name | (3R)-3-amino-3-(2-chlorophenyl)propanoic acid | [1] |

| Synonyms | (R)-3-(2-chlorophenyl)-beta-alanine, H-D-beta-Phe(2-Cl)-OH | [1] |

The presence of the chlorine atom on the phenyl ring at the ortho position is a key feature, influencing the molecule's electronic properties and steric hindrance, which in turn can affect its binding to biological targets or its reactivity in chemical syntheses.

Core Application: A Building Block for CNS-Active Compounds

The primary utility of this compound lies in its role as a versatile starting material for the synthesis of more complex molecules with potential therapeutic applications, particularly for neurological disorders.[2][3] Its structural similarity to the inhibitory neurotransmitter γ-aminobutyric acid (GABA) makes it an attractive scaffold for the development of GABA analogs and other CNS-acting agents.

Rationale in the Context of GABAergic Modulation

The GABAergic system is the primary inhibitory neurotransmitter system in the mammalian brain and is a well-established target for drugs treating anxiety, epilepsy, and other neurological conditions. Structurally, this compound can be considered a constrained analog of GABA with a phenyl ring substituent. Such modifications are a common strategy in medicinal chemistry to:

-

Improve Blood-Brain Barrier Penetration: The lipophilic phenyl group can enhance the ability of the molecule to cross the blood-brain barrier, a significant hurdle for many potential CNS drugs.

-

Enhance Potency and Selectivity: The specific substitution pattern on the phenyl ring can influence the binding affinity and selectivity for different GABA receptor subtypes (GABAₐ, GABAₑ) or GABA transporters.

-

Modify Pharmacokinetic Properties: Alterations to the core structure can affect the metabolic stability and duration of action of the resulting compounds.

Synthesis of Bioactive Derivatives: A Case Study in Anticonvulsant Development

Research into novel anticonvulsant agents has explored derivatives of phenyl-substituted pyrrolidine-2,5-diones. A study by U.S. Pharmacopeia (2021) detailed the synthesis and evaluation of 3-(2-chlorophenyl)- and 3-(3-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives as potential anticonvulsant and analgesic agents.[4] Although this study does not start directly from this compound, the 3-(2-chlorophenyl)succinimide core is structurally analogous, highlighting the therapeutic potential of this substitution pattern.

The most active compound from this series, 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione, demonstrated significant anticonvulsant activity in maximal electroshock (MES) and 6 Hz seizure models, with a proposed mechanism involving interaction with voltage-gated sodium and calcium channels.[4] This underscores the value of the 2-chlorophenyl moiety in designing CNS-active compounds.

Biological Activity Profile: Inferences from Structurally Related Analogs

While direct experimental data on the biological activity of this compound is scarce, insights can be gleaned from studies on closely related compounds.

A study on the biological actions of β-phenyl GABA and β-chloro GABA revealed that these analogs can cross the blood-brain barrier and exhibit effects on the CNS.[5] Specifically, β-phenyl GABA induced synchronized slow-wave EEG activity, while β-chloro GABA showed potential in reducing epileptic discharges in animal models.[5] Both compounds also demonstrated competitive inhibition of GABA aminotransferase, an enzyme responsible for GABA degradation.[5]

These findings suggest that this compound, as a substituted β-phenyl GABA analog, could potentially exhibit similar, albeit likely modulated, activity within the GABAergic system. The specific stereochemistry and the presence of the chloro group at the 2-position would be expected to refine its pharmacological profile.

Proposed Experimental Workflows for Biological Characterization

To elucidate the direct biological activity of this compound, a systematic experimental approach is warranted. The following protocols are proposed based on the assays commonly used for GABA analogs and other CNS-active compounds.

In Vitro Assays

Objective: To determine the binding affinity of the compound to key CNS receptors, particularly GABA receptors.

Protocol:

-

Membrane Preparation: Prepare crude synaptic membrane fractions from rodent brains (e.g., rat cortex or cerebellum).

-

Radioligand Binding:

-

GABAₐ Receptors: Use a radiolabeled GABAₐ receptor antagonist (e.g., [³H]SR-95531) or agonist (e.g., [³H]muscimol).

-

GABAₑ Receptors: Use a radiolabeled GABAₑ receptor agonist (e.g., [³H]GABA in the presence of a GABAₐ receptor blocker).

-

-

Incubation: Incubate the membrane preparations with the radioligand and varying concentrations of this compound.

-

Separation and Scintillation Counting: Separate bound and free radioligand by rapid filtration and quantify the bound radioactivity using a scintillation counter.

-

Data Analysis: Determine the IC₅₀ (inhibitory concentration 50%) and subsequently the Ki (inhibition constant) to quantify the binding affinity.

Caption: Workflow for in vivo MES anticonvulsant screening.

Future Directions and Conclusion

This compound stands as a molecule of significant interest not for its inherent, documented biological activity, but for its proven potential as a foundational element in the synthesis of novel CNS-active agents. Its structural features suggest a likely interaction with the GABAergic system, a hypothesis that warrants direct experimental validation through the workflows outlined in this guide.

Future research should focus on:

-

Systematic Biological Screening: Performing the proposed in vitro and in vivo assays to definitively characterize the pharmacological profile of the title compound.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a series of analogs with variations in the stereochemistry and the substitution pattern on the phenyl ring to understand the structural requirements for activity.

-

Development of Novel Derivatives: Utilizing this compound as a starting point for the creation of new chemical entities targeting neurological disorders.

References

-

Chem-Impex. (R)-3-Amino-3-(2-chlorophenyl)propionic acid. [Link]

-

PubChem. This compound. [Link]

-

MySkinRecipes. 3-Amino-3-(2-chlorophenyl)propanoic acid. [Link]

-

U.S. Pharmacopeia. (2021). Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. PMC. [Link]

-

Buu, N. T., & van Gelder, N. M. (1974). Biological actions in vivo and in vitro of two gamma-aminobutyric acid (GABA) analogues: beta-chloro GABA and beta-phenyl GABA. British journal of pharmacology, 52(3), 401–406. [Link]

Sources

- 1. This compound | C9H10ClNO2 | CID 737973 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. 3-Amino-3-(2-chlorophenyl)propanoic acid [myskinrecipes.com]

- 4. Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biological actions in vivo and in vitro of two gamma-aminobutyric acid (GABA) analogues: beta-chloro GABA and beta-phenyl GABA - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Mechanism of Action of (R)-3-Amino-3-(2-chlorophenyl)propanoic Acid

Abstract: This technical guide provides a comprehensive examination of the mechanism of action for (R)-3-Amino-3-(2-chlorophenyl)propanoic acid, the pharmacologically active enantiomer of the widely used muscle relaxant, Baclofen. We will dissect its molecular interactions, downstream signaling cascades, and the resulting physiological effects. This document is intended for researchers, scientists, and drug development professionals, offering in-depth explanations of the causality behind its therapeutic effects and detailing the experimental protocols used to validate its mechanism.

Introduction and Pharmacological Identity

This compound is a synthetic derivative of the principal inhibitory neurotransmitter in the central nervous system (CNS), γ-aminobutyric acid (GABA).[1] It is the R-enantiomer of the drug Baclofen and is responsible for its therapeutic effects.[2] Clinically, it is established as a muscle relaxant and antispasmodic agent, primarily prescribed for spasticity resulting from conditions like multiple sclerosis and spinal cord injuries.[3][4]

The core of its mechanism lies in its function as a selective and potent agonist for the GABA-B receptor, a metabotropic G-protein coupled receptor (GPCR).[4][5] By mimicking the action of endogenous GABA at these specific receptors, it reduces neuronal excitability throughout the CNS, leading to its muscle-relaxing effects.[3][5]

Molecular Target: The GABA-B Receptor

The primary molecular target of this compound is the GABA-B receptor. Understanding the structure and function of this receptor is fundamental to comprehending the drug's action.

GABA-B Receptor Structure

GABA-B receptors are obligate heterodimers, meaning they are composed of two distinct subunits, GABA-B1 and GABA-B2, to be functional.[6][7]

-

GABA-B1 Subunit: This subunit contains the orthosteric binding site for GABA and its agonists, including this compound, within a large extracellular domain known as a "Venus flytrap" domain.[6][7]

-

GABA-B2 Subunit: This subunit is crucial for trafficking the receptor to the cell surface and for coupling to intracellular G-proteins. It does not bind GABA but is essential for signal transduction.[7][8]

These two subunits are linked by their intracellular C-terminal tails, forming a functional receptor complex.[9]

Core Mechanism: G-Protein Coupling and Signal Transduction

Upon binding of this compound to the GABA-B1 subunit, the receptor undergoes a conformational change that activates an associated intracellular heterotrimeric G-protein. GABA-B receptors predominantly couple to the pertussis toxin-sensitive Gi/o family of G-proteins.[6][10][11]

Activation of the G-protein causes it to dissociate into two functional signaling units:

-

The Gαi/o subunit (GTP-bound)

-

The Gβγ dimer

These two components then modulate separate downstream effector proteins, leading to a dual-pronged inhibitory effect on the neuron.[6][12]

Downstream Effector Pathways and Physiological Consequences

The dissociated G-protein subunits interact with specific enzymes and ion channels to produce a slow, prolonged inhibitory signal.[6][13] This action occurs at both presynaptic (nerve terminal) and postsynaptic locations.

Presynaptic Inhibition: Reduction of Neurotransmitter Release

Located on presynaptic terminals, GABA-B receptors act as both autoreceptors (on GABAergic neurons) and heteroreceptors (on terminals releasing other neurotransmitters, such as glutamate).[7] Their activation here primarily leads to the inhibition of neurotransmitter release.

This is achieved mainly by the Gβγ dimer , which directly interacts with and inhibits high voltage-activated Ca2+ channels (specifically N-type and P/Q-type).[6] The inhibition of calcium influx is a critical step, as calcium entry is essential for the fusion of synaptic vesicles with the presynaptic membrane and the subsequent release of neurotransmitters.[3][14] By retarding this calcium influx, this compound effectively reduces the release of excitatory neurotransmitters like glutamate.[4][5] This presynaptic inhibition is a major contributor to its antispastic effects.

Postsynaptic Inhibition: Neuronal Hyperpolarization

On the postsynaptic membrane, GABA-B receptor activation leads to hyperpolarization, making the neuron less likely to fire an action potential.[3][5] This effect is also mediated by the Gβγ dimer , which binds to and activates G-protein-coupled inwardly-rectifying potassium (GIRK) channels.[6][8]

Activation of GIRK channels causes an efflux of potassium ions (K+) out of the neuron, driving the membrane potential to become more negative (hyperpolarization).[3][10] This slow, inhibitory postsynaptic potential (IPSP) increases the threshold required for the neuron to fire, thus reducing overall neuronal excitability.[10]

Modulation of Adenylyl Cyclase

The Gαi/o subunit , upon activation, directly inhibits the enzyme adenylyl cyclase.[3][6] This leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[3][7] Reduced cAMP levels lead to decreased activity of Protein Kinase A (PKA), which in turn alters the phosphorylation state of various proteins, contributing to the overall inhibitory state of the neuron.[3]

The integrated effect of these presynaptic and postsynaptic actions in the spinal cord and brain results in a significant reduction in the excitability of motor neurons, relieving muscle spasticity, clonus, and pain.[4]

Signaling Pathway Diagram

Caption: GABA-B receptor activation by (R)-Baclofen and downstream signaling.

Experimental Validation Protocols

The mechanism of action described above is supported by a wealth of experimental data. Below are outlines of key methodologies used to characterize the activity of compounds like this compound.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of the compound for the GABA-B receptor. This is a foundational experiment to confirm direct interaction with the molecular target.

Methodology:

-

Membrane Preparation: Homogenize brain tissue (e.g., rat cerebral cortex) in a buffered solution to isolate cell membranes rich in GABA-B receptors. Centrifuge and wash the membranes to remove endogenous ligands.

-

Assay Incubation: Incubate the prepared membranes with a known concentration of a radiolabeled GABA-B antagonist (e.g., [3H]CGP 54626) and varying concentrations of the unlabeled test compound (this compound).

-

Separation: After reaching equilibrium, rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. The membranes and bound radioligand are trapped on the filter.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the test compound concentration. Use non-linear regression to fit the data to a one-site competition model and calculate the IC50 (concentration of test compound that inhibits 50% of specific binding). Convert the IC50 to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Causality: A low Ki value indicates high binding affinity, confirming the compound is a potent ligand for the GABA-B receptor. Comparing the Ki of the R-enantiomer to the S-enantiomer demonstrates the stereoselectivity of the receptor.

Experimental Workflow: Radioligand Binding Assay

Caption: Workflow for a competitive radioligand binding assay.

Electrophysiology (Patch-Clamp)

Objective: To functionally assess the effect of the compound on ion channel activity (e.g., activation of GIRK channels).

Methodology:

-

Cell Preparation: Use cultured neurons or acute brain slices known to express GABA-B receptors.

-

Patch-Clamp Recording: Obtain a whole-cell patch-clamp recording from a target neuron. This allows for the measurement and control of the cell's membrane potential and current.

-

Baseline Measurement: Record the baseline membrane current at a fixed holding potential.

-

Compound Application: Perfuse the cell with a solution containing a known concentration of this compound.

-

Effect Measurement: Measure the change in holding current. Activation of GIRK channels will result in an outward K+ current, which is measured by the patch-clamp amplifier.

-

Data Analysis: Quantify the amplitude of the induced outward current. A dose-response curve can be generated to determine the EC50 (effective concentration to produce 50% of the maximal response).

Causality: Observing an outward current upon application of the compound provides direct functional evidence of GIRK channel activation, confirming the postsynaptic inhibitory mechanism. This effect should be blockable by a known GABA-B antagonist.

cAMP Accumulation Assay

Objective: To measure the inhibition of adenylyl cyclase activity.

Methodology:

-

Cell Culture: Use a cell line stably expressing recombinant human GABA-B receptors (GABA-B1 and GABA-B2).

-

Stimulation: Pre-treat the cells with a phosphodiesterase inhibitor (to prevent cAMP degradation) and then stimulate them with an adenylyl cyclase activator like Forskolin.

-

Compound Treatment: Concurrently treat the cells with varying concentrations of this compound.

-

Cell Lysis and Detection: After incubation, lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay (e.g., HTRF or ELISA).

-

Data Analysis: Plot the cAMP levels against the test compound concentration. The compound's inhibitory effect will be seen as a dose-dependent decrease in Forskolin-stimulated cAMP accumulation. Calculate the IC50 from this curve.

Causality: A dose-dependent reduction in cAMP levels confirms that the compound, via the GABA-B receptor, engages the Gαi/o subunit to inhibit adenylyl cyclase.

Quantitative Data Summary

| Assay Type | Parameter Measured | Typical Result for (R)-Baclofen | Implication |

| Radioligand Binding | Binding Affinity (Ki) | Low micromolar to nanomolar range | Potent binding to GABA-B receptor |

| Electrophysiology | GIRK Current Activation (EC50) | Low micromolar range | Functional activation of postsynaptic K+ channels |

| cAMP Assay | Inhibition of AC (IC50) | Micromolar range | Functional coupling to Gi/o and inhibition of second messenger pathway |

Conclusion

The mechanism of action of this compound is centered on its selective agonism at the heterodimeric GABA-B receptor. Through coupling with Gi/o proteins, it initiates a dual inhibitory cascade. Presynaptically, it inhibits voltage-gated calcium channels to reduce the release of excitatory neurotransmitters. Postsynaptically, it activates inwardly-rectifying potassium channels to hyperpolarize the neuron. These actions are complemented by the inhibition of the adenylyl cyclase/cAMP pathway. This multifaceted inhibitory mechanism, validated by binding, electrophysiological, and second messenger assays, effectively reduces neuronal hyperexcitability in the CNS, providing a robust explanation for its clinical efficacy as an antispastic agent.

References

-

Patsnap Synapse. (2024). What is the mechanism of Baclofen? Retrieved from Patsnap Synapse. [Link]

-

Gahart, B. L., & Nazareno, A. R. (2021). Baclofen. In StatPearls [Internet]. StatPearls Publishing. [Link]

-

Dr.Oracle. (2025). What is the mode of action of baclofen? Retrieved from Dr.Oracle. [Link]

-

Kim, K., et al. (2014). Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling. Experimental & Molecular Medicine, 46(5), e100. [Link]

-

Misgeld, U., Bijak, M., & Jarolimek, W. (1995). A physiological role for GABAB receptors and the effects of baclofen in the mammalian central nervous system. Progress in Neurobiology, 46(5), 423-462. [Link]

-

Wikipedia. (n.d.). Baclofen. Retrieved January 5, 2026, from [Link]

-

Harrison, N. L. (1990). On the presynaptic action of baclofen at inhibitory synapses between cultured rat hippocampal neurones. The Journal of Physiology, 422, 433–446. [Link]

-

Harrison, N. L. (1990). On the Presynaptic Action of Baclofen at Inhibitory Synapses Between Cultured Rat Hippocampal Neurones. PubMed. [Link]

-

Terunuma, M. (2022). Mechanisms and Regulation of Neuronal GABA B Receptor-Dependent Signaling. Current Topics in Behavioral Neurosciences, 52, 39–79. [Link]

-

Young, A. B., & Delwaide, P. J. (1981). Antispasticity drugs: mechanisms of action. Annals of Neurology, 9(4), 317-331. [Link]

-

Tu, H., et al. (2010). Schematic representation of the signaling pathway mediated by GABA B receptor in CGN neuroprotection. ResearchGate. [Link]

-

Chen, L., & Pan, H. L. (2000). Presynaptic inhibition by baclofen of retinohypothalamic excitatory synaptic transmission in rat suprachiasmatic nucleus. Journal of Neurophysiology, 84(4), 1762-1768. [Link]

-

Howe, J. R., Sutor, B., & Zieglgänsberger, W. (1983). Baclofen blocks postsynaptic inhibition but not the effect of muscimol in the olfactory cortex. British Journal of Pharmacology, 78(1), 79-84. [Link]

-

Padgett, C. L., & Slesinger, P. A. (2010). GABAB receptor coupling to G-proteins and ion channels. Advances in Pharmacology, 58, 123-147. [Link]

-

Li, D. P., & Pan, H. L. (2009). Chronic hypertension enhances presynaptic inhibition by baclofen in the nucleus of the solitary tract. Hypertension, 55(2), 398-404. [Link]

-

Howe, J. R., Sutor, B., & Zieglgänsberger, W. (1983). Baclofen blocks postsynaptic inhibition but not the effect of muscimol in the olfactory cortex. PMC. [Link]

-

Wikipedia. (n.d.). GABA. Retrieved January 5, 2026, from [Link]

-

Evenseth, L., Gabrielsen, M., & Sylte, I. (2020). The GABAB Receptor—Structure, Ligand Binding and Drug Development. Molecules, 25(13), 3058. [Link]

-

Wikipedia. (n.d.). GABAB receptor. Retrieved January 5, 2026, from [Link]

-

ResearchGate. (n.d.). Baclofen inhibits spontaneous inhibitory postsynaptic currents and produces outward current in SST and gastrointestinal-projection DMV neurons of the DVC. [Link]

-

Ribosome Studio. (2025). How the GABA-B Receptor Works: An Essential G-Protein Coupled Receptor. YouTube. [Link]

-

ResearchGate. (2025). GABAB Receptor Coupling to G-proteins and Ion Channels. [Link]

-

Bourova, L., et al. (2002). Modulation of adenylyl cyclase activity by baclofen in the developing rat brain: difference between cortex, thalamus and hippocampus. Neuroscience Letters, 330(1), 9-12. [Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). GABAB receptors: Introduction. Retrieved from [Link]

-

Pharma Tube. (2021). Baclofen - Mechanism, side effects, precautions and uses. YouTube. [Link]

-

ResearchGate. (n.d.). A simple model of baclofen's presynaptic and postsynaptic activity.... [Link]

-

Amico, C., et al. (1995). Pharmacological types of calcium channels and their modulation by baclofen in cerebellar granules. Journal of Neuroscience, 15(4), 2894-2904. [Link]

-

Dr.Oracle. (2025). What is the mechanism of action (MOA) of Baclofen (GABA receptor agonist)? Retrieved from Dr.Oracle. [Link]

Sources

- 1. GABA - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. What is the mechanism of Baclofen? [synapse.patsnap.com]

- 4. Baclofen - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. droracle.ai [droracle.ai]

- 6. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The GABAB Receptor—Structure, Ligand Binding and Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. GABAB receptor - Wikipedia [en.wikipedia.org]

- 10. neurology.org [neurology.org]

- 11. GABAB receptor coupling to G-proteins and ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Baclofen - Wikipedia [en.wikipedia.org]

- 13. Mechanisms and Regulation of Neuronal GABAB Receptor-Dependent Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Antispasticity drugs: mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis of a Crucial Pharmacophore: An In-depth Technical Guide to the Discovery and History of 3-Amino-3-Arylpropanoic Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the discovery and historical development of 3-amino-3-arylpropanoic acids, a class of β-amino acids that have emerged as a pivotal scaffold in modern medicinal chemistry. We will delve into the seminal synthetic methodologies, the key scientific minds behind their inception, and the evolution of these compounds from laboratory curiosities to indispensable building blocks in the pharmaceutical industry. This guide will meticulously trace the lineage of their synthesis, from classical name reactions to the advent of sophisticated asymmetric and biocatalytic approaches, offering field-proven insights into the causality behind experimental choices.

Introduction: The Significance of the β-Amino Acid Scaffold

β-Amino acids, characterized by the placement of the amino group on the second carbon atom from the carboxyl group, represent a critical structural motif in the design of novel therapeutics. Unlike their proteinogenic α-amino acid counterparts, β-amino acids are not typically found in mammalian proteins, a characteristic that imparts them with inherent resistance to proteolytic degradation. This metabolic stability, coupled with their ability to form unique and stable secondary structures in peptides (β-peptides), has made them highly attractive targets for drug discovery.[1]

Among the diverse family of β-amino acids, the 3-amino-3-arylpropanoic acid scaffold holds a position of particular prominence. The presence of an aryl group at the β-position introduces conformational rigidity and opportunities for diverse functionalization, allowing for the fine-tuning of pharmacological activity. These structural features have led to their incorporation into a wide array of clinically significant molecules, including antiviral agents, enzyme inhibitors, and central nervous system drugs.

This guide will navigate the historical landscape of their discovery, providing a detailed narrative for researchers seeking to understand the foundations of this important class of molecules.

The Dawn of Synthesis: From Knoevenagel's Foundation to Rodionov's Breakthrough

The story of 3-amino-3-arylpropanoic acids is intrinsically linked to the broader history of carbon-carbon bond formation and the chemistry of carbonyl compounds. One of the foundational reactions that set the stage for their synthesis was the Knoevenagel condensation , first described by the German chemist Emil Knoevenagel in the 1890s. This reaction involves the condensation of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst, typically an amine.[2] While Knoevenagel's initial work focused on the synthesis of α,β-unsaturated compounds, the principles of this reaction laid the groundwork for future innovations.

It was the Russian chemist Vladimir Mikhailovich Rodionov (1878-1954) who ingeniously adapted the principles of the Knoevenagel condensation to pioneer a direct route to β-amino acids.[2][3] In a seminal paper published in the Journal of the American Chemical Society in 1929, Rodionov and his colleagues described a one-pot reaction of an aromatic aldehyde, malonic acid, and ammonia in an alcoholic solvent. This reaction, which would come to be known as the Rodionov reaction , provided the first practical and general method for the synthesis of β-aryl-β-amino acids.[4]

The ingenuity of the Rodionov reaction lies in its convergence of a Knoevenagel-type condensation, a Michael addition of ammonia, and a subsequent decarboxylation in a single synthetic operation. This elegant approach opened the door for the systematic investigation of 3-amino-3-arylpropanoic acids and their properties.

Experimental Protocol: A Classic Rodionov Synthesis of 3-Amino-3-phenylpropanoic Acid

The following protocol is a representative example of the classic Rodionov reaction.

Materials:

-

Benzaldehyde

-

Malonic acid

-

Ammonium acetate (as a source of ammonia)

-

Ethanol (95%)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve malonic acid in 95% ethanol.

-

To this solution, add benzaldehyde followed by ammonium acetate.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography.

-

After the reaction is complete, cool the mixture to room temperature. The product, 3-amino-3-phenylpropanoic acid, will often precipitate from the reaction mixture.

-

Collect the solid product by filtration and wash with cold ethanol to remove any unreacted starting materials.

-

The crude product can be further purified by recrystallization from a suitable solvent, such as a water/ethanol mixture.

Causality of Experimental Choices:

-

Malonic acid serves as the active methylene compound, providing the two-carbon unit that will form the backbone of the propanoic acid.

-

Ammonium acetate is a convenient solid source of ammonia in situ, which is more easily handled than gaseous ammonia.

-

Ethanol acts as a solvent that is capable of dissolving the reactants and facilitating the reaction at reflux temperature.

-

Heating is necessary to drive the condensation and subsequent decarboxylation steps of the reaction.

The Evolution of Synthesis: Expanding the Chemist's Toolkit

While the Rodionov reaction was a landmark achievement, it is a racemic synthesis, producing an equal mixture of both enantiomers of the 3-amino-3-arylpropanoic acid. As the importance of stereochemistry in pharmacology became increasingly apparent, the development of methods to obtain enantiomerically pure β-amino acids became a major focus of research.

Classical Resolution and Early Asymmetric Approaches

Initial efforts to obtain single enantiomers relied on the classical resolution of the racemic mixture. This involved reacting the racemic amino acid with a chiral resolving agent to form diastereomeric salts, which could then be separated by fractional crystallization. While effective, this process is often laborious and results in a theoretical maximum yield of only 50% for the desired enantiomer.

The Arndt-Eistert Synthesis: A Homologation Approach

Another classical method that found application in the synthesis of β-amino acids is the Arndt-Eistert synthesis . This reaction sequence allows for the one-carbon homologation of a carboxylic acid. In the context of β-amino acids, an N-protected α-amino acid could be converted to its corresponding β-amino acid. While a powerful tool, this multi-step process can be lengthy and may involve the use of hazardous reagents like diazomethane.

The Reformatsky Reaction: An Alternative Pathway

The Reformatsky reaction , which involves the reaction of an α-halo ester with a carbonyl compound in the presence of zinc metal, also provided a route to β-hydroxy esters, which could then be converted to β-amino acids. This method offered an alternative disconnection strategy for accessing these valuable compounds.

The Modern Era: Precision and Efficiency in Synthesis

The latter half of the 20th century and the beginning of the 21st century witnessed a paradigm shift in the synthesis of 3-amino-3-arylpropanoic acids, driven by the demand for enantiomerically pure compounds for drug development.

Asymmetric Catalysis: The Rise of Chiral Catalysts

The development of asymmetric catalysis revolutionized the synthesis of chiral molecules. Chiral catalysts, used in substoichiometric amounts, can direct a reaction to favor the formation of one enantiomer over the other, often with high enantioselectivity. A variety of catalytic systems, including those based on transition metals (e.g., rhodium, ruthenium, palladium) and organocatalysts, have been successfully applied to the synthesis of chiral 3-amino-3-arylpropanoic acids and their derivatives. These methods often involve the asymmetric hydrogenation of enamines or the asymmetric conjugate addition of nucleophiles to α,β-unsaturated esters.[5]

Biocatalysis: Harnessing the Power of Enzymes

Nature's catalysts, enzymes, offer unparalleled stereoselectivity and efficiency. The use of enzymes in organic synthesis, known as biocatalysis, has become a powerful tool for the preparation of enantiomerically pure compounds. For 3-amino-3-arylpropanoic acids, enzymatic resolution of racemic mixtures using lipases or acylases has proven to be a highly effective strategy.[6] In this approach, an enzyme selectively hydrolyzes one enantiomer of a racemic ester or amide, leaving the other enantiomer unreacted and allowing for their separation. More recently, the use of transaminases for the direct asymmetric amination of β-keto acids has emerged as a highly promising and green approach.

Biological Significance and Pharmaceutical Applications

The initial interest in 3-amino-3-arylpropanoic acids has blossomed into a major area of pharmaceutical research. The unique structural and biological properties of these compounds have led to their use as key intermediates in the synthesis of a wide range of drugs.

| Drug/Drug Candidate Class | Therapeutic Area | Role of 3-Amino-3-Arylpropanoic Acid |

| Maraviroc | HIV/AIDS | A key chiral intermediate in the synthesis of this CCR5 antagonist. |

| Sitagliptin | Type 2 Diabetes | The β-amino acid core is essential for its activity as a DPP-4 inhibitor. |

| Baclofen | Muscle Spasticity | A GABA receptor agonist where the 3-amino-4-phenylbutanoic acid structure is crucial. |

| Various Anticancer Agents | Oncology | Used as building blocks for compounds that inhibit tumor growth and migration.[5] |

| Neurological Drugs | CNS Disorders | Incorporated into molecules targeting various receptors and enzymes in the brain. |

Conclusion: A Legacy of Discovery and a Future of Innovation

The journey of 3-amino-3-arylpropanoic acids, from their conceptual origins in the principles of the Knoevenagel condensation to their synthesis via the elegant Rodionov reaction and subsequent evolution into highly sophisticated asymmetric and biocatalytic methodologies, is a testament to the progress of organic chemistry. The pioneering work of scientists like Emil Knoevenagel and Vladimir Rodionov laid a crucial foundation upon which generations of chemists have built, enabling the development of life-saving medicines. As our understanding of biological systems deepens and the demand for more targeted and effective therapies grows, the 3-amino-3-arylpropanoic acid scaffold is poised to remain a cornerstone of drug discovery and development for the foreseeable future. The continued innovation in synthetic chemistry will undoubtedly lead to even more efficient and sustainable methods for accessing these vital building blocks, ensuring a bright future for this remarkable class of molecules.

References

-

Rodionov, V. M. (1929). SYNTHESIS OF BETA-ARYL-BETA-AMINO-ETHANE-ALPHA, ALPHA-DICARBONIC ACIDS THE MECHANISM OF KNOEVENAGEL'S SYNTHESIS OF CINNAMIC ACIDS. Journal of the American Chemical Society, 51(3), 841-846. [Link]

-

Knoevenagel, E. (1898). Condensationen zwischen Aldehyden und Malonsäure. Berichte der deutschen chemischen Gesellschaft, 31(3), 2596-2619. [Link]

-

Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]

-

THE MECHANISM OF FORMATION OF BETA-ARYL-BETA-AMINO FATTY ACIDS BY THE CONDENSATION OF AROMATIC ALDEHYDES WITH MALONIC ACID AND ITS DERIVATIVES1. (1929). Journal of the American Chemical Society. [Link]

-

Tan, C. Y. K., & Weaver, D. F. (2002). A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. Synthetic Communications, 32(18), 2827-2834. [Link]

-

Albright, S. (2023). NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. University of Illinois Urbana-Champaign. [Link]

-

Ashfaq, M., Tabassum, R., Ahmad, M. M., Hassan, N. A., Oku, H., & Anjum, F. (2015). Enantioselective Synthesis of β-amino acids: A Review. Medicinal chemistry, 5(7), 295-309. [Link]

-

Moumne, R., Lavielle, S., & Karoyan, P. (2006). Efficient synthesis of beta2-amino acid by homologation of alpha-amino acids involving the Reformatsky reaction and Mannich-type imminium electrophile. The Journal of organic chemistry, 71(8), 3332–3334. [Link]

-

Oaksmith, J. M., Peters, U., & Ganem, B. (2004). Three-component condensation leading to beta-amino acid diamides: convergent assembly of beta-peptide analogues. Journal of the American Chemical Society, 126(42), 13606–13607. [Link]

-

Glorius, F., et al. (2022). Photochemical single-step synthesis of β-amino acid derivatives from alkenes and (hetero)arenes. Nature Chemistry. [Link]

-

Organic Chemistry Portal. (n.d.). β-Amino Acid synthesis by C-C coupling. Retrieved from [Link]

- Juaristi, E. (Ed.). (2005). Enantioselective Synthesis of Beta-Amino Acids. John Wiley & Sons.

- Fadnavis, N. W., et al. (2006). Lipase catalyzed resolution of 3-amino-3-phenylpropanol. Tetrahedron: Asymmetry, 17(2), 240-244.

-

Wikidata. (n.d.). Vladimir Rodionov. Retrieved from [Link]

-

Wikipedia. (n.d.). Rodionov. Retrieved from [Link]

-

Sztejnberg, A. (2019). Vladimir Vasilyevich Markovnikov (1838-1904) – the eminent Russian chemist, author of one of the best known empiric rule in organic chemistry. Substantia, 3(2), 113-122. [Link]

-

Riaz, N. N., Rehman, F. U., & Ahmad, M. M. (2017). β-Amino Acids: Role in Human Biology and Medicinal Chemistry-A Review. J App Pharm, 9(260), 2. [Link]

Sources

- 1. Synthesis of amino acids by beta radiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Vladimir Rodionov - Wikidata [wikidata.org]

- 3. Rodionov - Wikipedia [en.wikipedia.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. CA1296356C - PROCESS FOR SYNTHESIS OF .beta.-PHENYLALANINE - Google Patents [patents.google.com]

- 6. hilarispublisher.com [hilarispublisher.com]

Unveiling the Therapeutic Potential of (r)-3-Amino-3-(2-chlorophenyl)propanoic acid: A Technical Guide to Target Identification and Validation

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

(r)-3-Amino-3-(2-chlorophenyl)propanoic acid represents a compelling molecular entity with significant therapeutic promise, situated within a chemical class known for its potent neuromodulatory activities. This in-depth technical guide navigates the scientific landscape to identify and validate its most probable therapeutic targets. Drawing upon established principles of medicinal chemistry and pharmacology, we posit the γ-aminobutyric acid type B (GABA-B) receptor as the principal target of interest. This guide provides a comprehensive framework for the experimental validation of this hypothesis, detailing the requisite protocols from initial binding assays to functional characterization and exploration of potential secondary targets. Our objective is to furnish drug development professionals with a robust, evidence-based roadmap for advancing this compound through the preclinical pipeline.

Introduction: The Scientific Rationale for Target Exploration

This compound belongs to the family of 3-amino-3-arylpropanoic acids, a class of compounds that has garnered considerable attention for its therapeutic potential in neurological and psychiatric disorders[1]. The structural architecture of this molecule, particularly its resemblance to known central nervous system (CNS) active agents, provides a strong impetus for a thorough investigation of its molecular targets. The presence of a chiral center, an aromatic ring with a chlorine substituent, and a β-amino acid moiety are key features that suggest a high likelihood of specific interactions with biological macromolecules.

The primary hypothesis, grounded in structure-activity relationship (SAR) studies of analogous compounds, points towards the GABA-B receptor as the most probable high-affinity target[2]. This guide will, therefore, focus on a systematic approach to first confirm and then characterize the interaction of this compound with the GABA-B receptor. Furthermore, we will explore potential secondary targets to build a comprehensive pharmacological profile.

The Prime Suspect: The GABA-B Receptor

The GABA-B receptor, a heterodimeric G-protein coupled receptor (GPCR) composed of GABA-B1 and GABA-B2 subunits, is a pivotal regulator of inhibitory neurotransmission in the CNS[3]. Activation of the GABA-B receptor leads to a cascade of downstream signaling events, including the inhibition of adenylyl cyclase and the modulation of inwardly rectifying potassium (Kir) and voltage-gated calcium channels (VGCCs)[3][4]. This net inhibitory effect on neuronal excitability underpins the therapeutic efficacy of GABA-B receptor agonists in conditions such as muscle spasticity, alcohol use disorder, and anxiety[5].

Mechanism of Action: Agonist vs. Positive Allosteric Modulator (PAM)

Compounds targeting the GABA-B receptor can act as direct orthosteric agonists, binding to the same site as the endogenous ligand GABA, or as allosteric modulators, binding to a topographically distinct site[6][7]. Positive allosteric modulators (PAMs) are of particular therapeutic interest as they do not activate the receptor directly but rather enhance the affinity and/or efficacy of the endogenous agonist, GABA[6][7][8]. This mode of action offers a more nuanced and potentially safer therapeutic profile, with a lower propensity for the development of tolerance and side effects compared to direct agonists[5][9]. Given the structural class of this compound, a PAM mechanism is a strong possibility.

A structurally related compound, 3-amino-3-(4-chlorophenyl)propanoic acid, has been reported to act as a weak antagonist at the GABA-B receptor, highlighting the critical influence of the chlorine atom's position on the phenyl ring on the pharmacological activity[10][11][12]. This underscores the necessity of empirical validation for the 2-chloro substituted compound.